molecular formula C11H16N5O11P3 B1668432 (+)-Carbovir triphosphate CAS No. 144606-93-9

(+)-Carbovir triphosphate

Katalognummer: B1668432
CAS-Nummer: 144606-93-9
Molekulargewicht: 487.19 g/mol
InChI-Schlüssel: CQCAEOCIDCCJDQ-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-Carbovir triphosphate is an active metabolite of Abacavir used to study the molecular mechanism of inhibition and drug resistance for HIV-1 reverse transcriptase.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

The pharmacokinetic profile of (+)-carbovir triphosphate is crucial for its effectiveness in clinical settings. Studies have demonstrated that the intracellular half-life of CBV-TP can vary significantly depending on the treatment regimen.

Pharmacokinetic Parameters:

ParameterValue95% Confidence Interval
AUC0-24 (fmol.h/10^6 cells)252.78190.05 - 336.21
Cmax (fmol/10^6 cells)29.6622.07 - 39.86
t1/2 (hours)20.6416.39 - 25.99
Cavg (fmol/10^6 cells)21.0715.84 - 28.02

These parameters indicate that CBV-TP achieves significant intracellular concentrations, which are essential for effective antiviral activity .

Clinical Applications

The primary clinical application of this compound is in combination antiretroviral therapy (cART) for HIV-infected patients. It is primarily derived from abacavir, which is administered as part of highly active antiretroviral therapy (HAART).

Clinical Findings:

  • Studies have shown that patients receiving abacavir exhibit prolonged intracellular levels of CBV-TP, with half-lives exceeding 15 hours in some cases .
  • In a clinical trial assessing the pharmacokinetics of abacavir and its metabolites, it was found that combinations with other antiretrovirals like darunavir and raltegravir did not significantly alter the pharmacokinetics of CBV-TP .

Enhanced Antiviral Potency through Prodrugs

Research has indicated that prodrug formulations can enhance the antiviral potency of carbovir triphosphate. For instance, phosphoramidate analogues have been developed that significantly increase the cellular levels of CBV-TP compared to the parent compound.

Comparison of Antiviral Potency:

CompoundAnti-HIV Potency Increase
Abacavir Prodrug28 - 60 fold
Carbovir ProdrugUp to 20 fold

These findings suggest that optimizing delivery methods for carbovir triphosphate can lead to improved therapeutic outcomes .

Case Studies and Research Findings

Numerous studies have explored the efficacy and safety of this compound in various patient populations:

  • A study involving HIV-infected patients demonstrated that those on a regimen including abacavir had higher intracellular concentrations of CBV-TP compared to those on other nucleoside analogues .
  • Another investigation focused on the pharmacokinetics of abacavir combined with darunavir or raltegravir showed consistent results across different patient demographics, reinforcing the reliability of CBV-TP as an effective antiviral agent .

Eigenschaften

CAS-Nummer

144606-93-9

Molekularformel

C11H16N5O11P3

Molekulargewicht

487.19 g/mol

IUPAC-Name

[[(1R,4S)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H16N5O11P3/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m0/s1

InChI-Schlüssel

CQCAEOCIDCCJDQ-NKWVEPMBSA-N

SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Isomerische SMILES

C1[C@H](C=C[C@H]1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Kanonische SMILES

C1C(C=CC1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(+)-Carbovir triphosphate;  L-CBVTP;  L CBVTP;  LCBVTP; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Carbovir triphosphate
Reactant of Route 2
(+)-Carbovir triphosphate
Reactant of Route 3
(+)-Carbovir triphosphate
Reactant of Route 4
(+)-Carbovir triphosphate
Reactant of Route 5
(+)-Carbovir triphosphate
Reactant of Route 6
Reactant of Route 6
(+)-Carbovir triphosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.